3,3-Dicyclobutyl-2-methylpropan-1-ol
Description
3,3-Dicyclobutyl-2-methylpropan-1-ol is a tertiary alcohol characterized by two cyclobutyl groups at the third carbon and a methyl group at the second carbon of the propanol backbone. The compound’s branched structure and cyclobutyl substituents likely influence its steric hindrance, boiling point, and solubility compared to simpler alcohols .
Properties
IUPAC Name |
3,3-di(cyclobutyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWWOARDKPOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CCC1)C2CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclobutyl-2-methylpropan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
- Preparation of cyclobutylmagnesium bromide by reacting cyclobutyl bromide with magnesium in dry ether.
- Addition of 2-methylpropanal to the Grignard reagent to form the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclobutyl-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3,3-Di(cyclobutyl)-2-methylpropan-1-one or 3,3-Di(cyclobutyl)-2-methylpropanoic acid.
Reduction: Formation of 3,3-Di(cyclobutyl)-2-methylpropane.
Substitution: Formation of 3,3-Di(cyclobutyl)-2-methylpropyl halides or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying the effects of cyclobutyl-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclobutyl-2-methylpropan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Branching Effects: The methyl group at the second carbon (as in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) enhances thermal stability, evidenced by its high boiling point (226.6°C) . A similar effect is anticipated for the target compound.
Stability and Reactivity
- 3,3-Dibenzylpropan-1-ol : Stability data are lacking, but its synthesis under high-temperature (120°C) conditions suggests thermal resilience .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
